Cas no 2229611-69-0 (1-3-(pentafluoroethyl)phenylcyclopropane-1-carbonitrile)

1-(3-(Pentafluoroethyl)phenyl)cyclopropane-1-carbonitrile is a fluorinated organic compound featuring a cyclopropane ring substituted with a nitrile group and a pentafluoroethylphenyl moiety. This structure imparts unique physicochemical properties, including enhanced stability, lipophilicity, and resistance to metabolic degradation, making it valuable in pharmaceutical and agrochemical research. The presence of multiple fluorine atoms contributes to improved binding affinity and bioavailability in target applications. Its rigid cyclopropane scaffold and electron-withdrawing nitrile group further enhance its utility as a versatile intermediate in synthetic chemistry, particularly in the development of bioactive molecules. The compound's high purity and well-defined structure ensure reproducibility in advanced research and industrial processes.
1-3-(pentafluoroethyl)phenylcyclopropane-1-carbonitrile structure
2229611-69-0 structure
商品名:1-3-(pentafluoroethyl)phenylcyclopropane-1-carbonitrile
CAS番号:2229611-69-0
MF:C12H8F5N
メガワット:261.190640449524
CID:5994614
PubChem ID:165859843

1-3-(pentafluoroethyl)phenylcyclopropane-1-carbonitrile 化学的及び物理的性質

名前と識別子

    • 1-3-(pentafluoroethyl)phenylcyclopropane-1-carbonitrile
    • 2229611-69-0
    • EN300-1972245
    • 1-[3-(pentafluoroethyl)phenyl]cyclopropane-1-carbonitrile
    • インチ: 1S/C12H8F5N/c13-11(14,12(15,16)17)9-3-1-2-8(6-9)10(7-18)4-5-10/h1-3,6H,4-5H2
    • InChIKey: VRSCCJUFFFENGR-UHFFFAOYSA-N
    • ほほえんだ: FC(C(F)(F)F)(C1=CC=CC(=C1)C1(C#N)CC1)F

計算された属性

  • せいみつぶんしりょう: 261.05769007g/mol
  • どういたいしつりょう: 261.05769007g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 6
  • 重原子数: 18
  • 回転可能化学結合数: 2
  • 複雑さ: 374
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.5
  • トポロジー分子極性表面積: 23.8Ų

1-3-(pentafluoroethyl)phenylcyclopropane-1-carbonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1972245-5.0g
1-[3-(pentafluoroethyl)phenyl]cyclopropane-1-carbonitrile
2229611-69-0
5g
$3189.0 2023-05-26
Enamine
EN300-1972245-5g
1-[3-(pentafluoroethyl)phenyl]cyclopropane-1-carbonitrile
2229611-69-0
5g
$3189.0 2023-09-16
Enamine
EN300-1972245-0.5g
1-[3-(pentafluoroethyl)phenyl]cyclopropane-1-carbonitrile
2229611-69-0
0.5g
$1056.0 2023-09-16
Enamine
EN300-1972245-2.5g
1-[3-(pentafluoroethyl)phenyl]cyclopropane-1-carbonitrile
2229611-69-0
2.5g
$2155.0 2023-09-16
Enamine
EN300-1972245-1g
1-[3-(pentafluoroethyl)phenyl]cyclopropane-1-carbonitrile
2229611-69-0
1g
$1100.0 2023-09-16
Enamine
EN300-1972245-10.0g
1-[3-(pentafluoroethyl)phenyl]cyclopropane-1-carbonitrile
2229611-69-0
10g
$4729.0 2023-05-26
Enamine
EN300-1972245-0.05g
1-[3-(pentafluoroethyl)phenyl]cyclopropane-1-carbonitrile
2229611-69-0
0.05g
$924.0 2023-09-16
Enamine
EN300-1972245-0.25g
1-[3-(pentafluoroethyl)phenyl]cyclopropane-1-carbonitrile
2229611-69-0
0.25g
$1012.0 2023-09-16
Enamine
EN300-1972245-1.0g
1-[3-(pentafluoroethyl)phenyl]cyclopropane-1-carbonitrile
2229611-69-0
1g
$1100.0 2023-05-26
Enamine
EN300-1972245-0.1g
1-[3-(pentafluoroethyl)phenyl]cyclopropane-1-carbonitrile
2229611-69-0
0.1g
$968.0 2023-09-16

1-3-(pentafluoroethyl)phenylcyclopropane-1-carbonitrile 関連文献

1-3-(pentafluoroethyl)phenylcyclopropane-1-carbonitrileに関する追加情報

Introduction to 1-3-(Pentafluoroethyl)phenylcyclopropane-1-carbonitrile (CAS No. 2229611-69-0)

1-3-(Pentafluoroethyl)phenylcyclopropane-1-carbonitrile, with the CAS number 2229611-69-0, is a novel compound that has garnered significant attention in the fields of organic chemistry and medicinal chemistry due to its unique structural properties and potential applications. This compound is characterized by a cyclopropane ring substituted with a pentafluoroethyl group and a phenyl group, along with a cyano group at the 1-position. The combination of these functional groups imparts distinct chemical and physical properties, making it a valuable candidate for various research and industrial applications.

The molecular structure of 1-3-(Pentafluoroethyl)phenylcyclopropane-1-carbonitrile is particularly intriguing due to the presence of the pentafluoroethyl group. Fluorinated compounds are known for their exceptional stability, low reactivity, and unique solubility properties. The pentafluoroethyl group, in particular, contributes to the compound's hydrophobicity and lipophilicity, which are crucial factors in drug design and materials science. These properties make 1-3-(Pentafluoroethyl)phenylcyclopropane-1-carbonitrile an attractive candidate for developing new pharmaceuticals, especially those targeting specific biological pathways or receptors.

In recent studies, 1-3-(Pentafluoroethyl)phenylcyclopropane-1-carbonitrile has been investigated for its potential as a ligand in receptor binding assays. The cyano group at the 1-position of the cyclopropane ring provides a strong electron-withdrawing effect, which can influence the compound's binding affinity and selectivity. This property is particularly useful in designing ligands that can selectively bind to specific receptors, such as G protein-coupled receptors (GPCRs) or ion channels. Research in this area has shown promising results, with 1-3-(Pentafluoroethyl)phenylcyclopropane-1-carbonitrile demonstrating high binding affinity and selectivity for certain receptor subtypes.

Beyond its potential in pharmaceutical applications, 1-3-(Pentafluoroethyl)phenylcyclopropane-1-carbonitrile has also been explored for its use in materials science. The combination of the cyclopropane ring and the pentafluoroethyl group provides excellent thermal stability and chemical resistance, making it suitable for use in advanced materials such as coatings, polymers, and composites. These materials can be used in various industries, including electronics, aerospace, and automotive, where high performance and durability are essential.

The synthesis of 1-3-(Pentafluoroethyl)phenylcyclopropane-1-carbonitrile has been optimized using modern synthetic methods to ensure high yield and purity. One common approach involves the reaction of a suitable phenylacetonitrile derivative with a pentafluoroethyl halide in the presence of a catalyst. This method allows for precise control over the substitution pattern and ensures that the final product meets the required specifications for both research and industrial applications.

In terms of safety and handling, while 1-3-(Pentafluoroethyl)phenylcyclopropane-1-carbonitrile is not classified as a hazardous material, it is important to follow standard laboratory safety protocols when working with this compound. Proper personal protective equipment (PPE), such as gloves and goggles, should be worn to prevent skin contact and inhalation. Additionally, it is recommended to handle the compound in a well-ventilated area or fume hood to minimize exposure.

The future prospects for 1-3-(Pentafluoroethyl)phenylcyclopropane-1-carbonitrile are promising. Ongoing research continues to explore its potential applications in drug discovery, materials science, and other related fields. As more data becomes available from clinical trials and practical applications, it is likely that this compound will play an increasingly important role in advancing scientific knowledge and technological innovation.

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